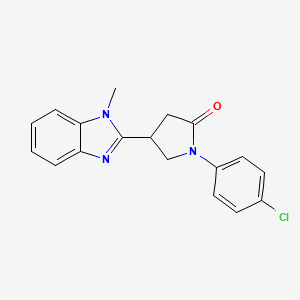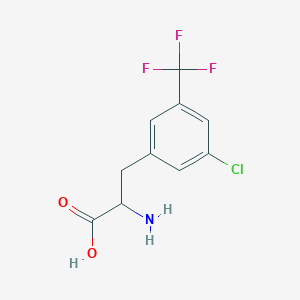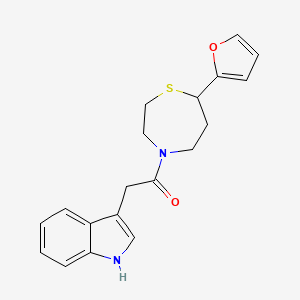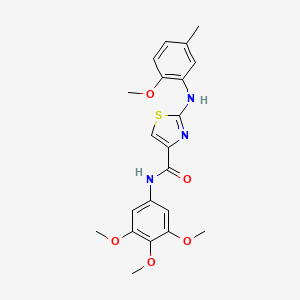![molecular formula C32H35F3N8OS B2794154 N-[3-[[2-Cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide CAS No. 2134169-43-8](/img/structure/B2794154.png)
N-[3-[[2-Cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MI-3454 est un inhibiteur très puissant et biodisponible par voie orale de l'interaction entre la ménine et la protéine de leucémie à lignée mixte 1 (MLL1). Ce composé a montré une efficacité significative dans des modèles précliniques de leucémie, en particulier ceux présentant des translocations MLL1 ou des mutations de la nucléophosmine 1 (NPM1) .
Mécanisme D'action
Target of Action
MI-3454, also known as MS-30892, N-[3-[[2-Cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide, or HY-136360, is a highly potent and selective inhibitor of the menin-MLL1 interaction . The primary targets of MI-3454 are the proteins menin and mixed lineage leukemia 1 (MLL1) .
Mode of Action
MI-3454 acts by inhibiting the protein-protein interaction between menin and MLL1 . This interaction plays a critical role in acute leukemias with translocations of the MLL1 gene or with mutations in the nucleophosmin 1 (NPM1) gene . By blocking this interaction, MI-3454 can inhibit the proliferation of leukemic cells and induce their differentiation .
Biochemical Pathways
The inhibition of the menin-MLL1 interaction by MI-3454 leads to the downregulation of key genes involved in leukemogenesis . These include the HOXA9 and MEIS1 genes, which are known to play crucial roles in the development of leukemia .
Result of Action
The result of MI-3454’s action is the profound inhibition of proliferation and the induction of differentiation in acute leukemia cells and primary patient samples with MLL1 translocations or NPM1 mutations . In mouse models of MLL1-rearranged or NPM1-mutated leukemia, MI-3454 has been shown to induce complete remission or regression of leukemia .
Action Environment
Analyse Biochimique
Biochemical Properties
MI-3454 has high inhibitory activity, achieving an IC50 value of 0.51 nM . It blocks the interaction between menin and the entire MLL binding fragment . It has shown significant activity and targeting in MLL leukemia cells . The compound interacts with the menin-MLL1 protein complex, which plays a critical role in acute leukemias with translocations of the MLL1 gene or with mutations in the nucleophosmin 1 (NPM1) gene .
Cellular Effects
MI-3454 profoundly inhibits proliferation and induces differentiation in acute leukemia cells and primary patient samples with MLL1 translocations or NPM1 mutations . It has been observed to have a profound effect on cell growth, colony formation, and differentiation in patient samples with NUP98 translocations .
Molecular Mechanism
MI-3454 exerts its effects at the molecular level by inhibiting the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1) protein . This interaction is critical in acute leukemias with translocations of the MLL1 gene or with mutations in the NPM1 gene . By inhibiting this interaction, MI-3454 can induce complete remission or regression of leukemia in mouse models of MLL1-rearranged or NPM1-mutated leukemia .
Temporal Effects in Laboratory Settings
In laboratory settings, MI-3454 has been observed to induce complete remission or regression of leukemia in mouse models of MLL1-rearranged or NPM1-mutated leukemia, including patient-derived xenograft models . This indicates that the effects of MI-3454 are not only immediate but also long-lasting.
Dosage Effects in Animal Models
In animal models, MI-3454 has shown profound activity against two subtypes of leukemia, representing up to 40% of patients . The compound was well tolerated by the mice and didn’t interfere with their ability to make new blood cells .
Metabolic Pathways
It is known that the compound inhibits the menin-MLL1 interaction, which plays a critical role in acute leukemias with translocations of the MLL1 gene or with mutations in the NPM1 gene .
Transport and Distribution
It is known that the compound is orally bioavailable , indicating that it can be absorbed and distributed in the body after oral administration.
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with the menin-MLL1 protein complex within the nucleus of the cell, as this is where the menin-MLL1 interaction takes place .
Méthodes De Préparation
La synthèse du MI-3454 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et la réaction de couplage finale. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et n'ont pas été entièrement divulguées dans le domaine public. On sait que le composé est synthétisé par une série de réactions chimiques qui assurent sa haute puissance et sa sélectivité .
Analyse Des Réactions Chimiques
MI-3454 subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont cruciales pour modifier les groupes fonctionnels du composé afin d'améliorer son activité et sa stabilité.
Réactions de substitution : Ces réactions impliquent le remplacement d'atomes ou de groupes spécifiques dans la molécule afin d'optimiser son affinité de liaison au complexe ménine-MLL1.
Réactifs et conditions courants : La synthèse du MI-3454 implique généralement l'utilisation de solvants organiques, de catalyseurs et de réactifs tels que le palladium sur carbone, l'hydrogène gazeux et divers groupes protecteurs.
Applications de la recherche scientifique
MI-3454 a plusieurs applications de recherche scientifique, notamment :
Chimie : Il sert de composé modèle pour étudier l'inhibition des interactions protéine-protéine.
Biologie : Il est utilisé pour étudier le rôle de l'interaction ménine-MLL1 dans les processus cellulaires et l'expression des gènes.
Médecine : MI-3454 est étudié comme agent thérapeutique potentiel pour le traitement de la leucémie myéloïde aiguë et d'autres cancers présentant des translocations MLL1 ou des mutations NPM1
Mécanisme d'action
MI-3454 exerce ses effets en inhibant l'interaction entre la ménine et la protéine MLL1. Cette inhibition perturbe le recrutement de MLL1 sur les gènes cibles, conduisant à la régulation négative des oncogènes tels que HOXA9 et MEIS1. Le composé induit la différenciation et l'apoptose des cellules leucémiques, réduisant ainsi leur prolifération et leur survie .
Applications De Recherche Scientifique
MI-3454 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the inhibition of protein-protein interactions.
Biology: It is used to investigate the role of menin-MLL1 interaction in cellular processes and gene expression.
Medicine: MI-3454 is being explored as a potential therapeutic agent for treating acute myeloid leukemia and other cancers with MLL1 translocations or NPM1 mutations
Comparaison Avec Des Composés Similaires
MI-3454 est unique par sa grande puissance et sa sélectivité pour l'interaction ménine-MLL1. Des composés similaires comprennent :
KO-539 (Ziftomenib) : Un autre inhibiteur de la ménine-MLL1 actuellement en essais cliniques pour la leucémie myéloïde aiguë.
VTP50469 : Un inhibiteur puissant de la ménine-MLL1 présentant une efficacité préclinique dans les modèles de leucémie.
DS-1594a : Un nouvel inhibiteur de l'interaction ménine-MLL1, prometteur pour prévenir la progression de la leucémie.
Ces composés partagent un mécanisme d'action similaire, mais diffèrent par leurs structures chimiques, leurs propriétés pharmacocinétiques et leurs stades de développement clinique.
Propriétés
IUPAC Name |
N-[3-[[2-cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35F3N8OS/c1-19-20(3-4-26-24(19)9-22(12-36)43(26)17-30-14-31(15-30,16-30)38-18-44)13-42-7-5-21(6-8-42)39-27-25-10-23(11-32(33,34)35)45-28(25)41-29(37-2)40-27/h3-4,9-10,18,21H,5-8,11,13-17H2,1-2H3,(H,38,44)(H2,37,39,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFYNGBMAACLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2CC34CC(C3)(C4)NC=O)C#N)CN5CCC(CC5)NC6=C7C=C(SC7=NC(=N6)NC)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35F3N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2794072.png)
![2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2794074.png)


![2-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2794077.png)

![7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2794079.png)
![5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide](/img/structure/B2794080.png)


![N-(2-Methoxy-2-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794089.png)
![2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline](/img/structure/B2794092.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride](/img/structure/B2794094.png)
